Structural Analysis of 1-Benzylpiperidine-4-carbaldehyde: A Technical Guide
Structural Analysis of 1-Benzylpiperidine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidine-4-carbaldehyde is a key synthetic intermediate, most notably in the production of the Alzheimer's disease therapeutic, Donepezil. A thorough understanding of its structural and physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and facilitating the development of novel derivatives. This technical guide provides a comprehensive analysis of 1-Benzylpiperidine-4-carbaldehyde, consolidating its structural data, spectroscopic profile, and synthetic methodologies.
Chemical and Physical Properties
1-Benzylpiperidine-4-carbaldehyde, with the CAS number 22065-85-6, is a colorless to yellow liquid.[1] Its core structure consists of a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position.[2][3] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1][2] |
| Molecular Weight | 203.28 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.537 - 1.600 | [1] |
| Flash Point | >110 °C (>230 °F) | [4] |
| CAS Number | 22065-85-6 | [1][2] |
Spectroscopic Analysis
The structural elucidation of 1-Benzylpiperidine-4-carbaldehyde is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals corresponding to the protons of the benzyl and piperidine moieties.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
| 9.6 | s | 1H | Aldehydic proton (-CHO) | [5] |
| 7.2 - 7.4 | m | 5H | Aromatic protons (C₆H₅-) | [5] |
| 3.5 | s | 2H | Benzylic protons (-CH₂-Ph) | [5] |
| 2.75 - 2.9 | m | 2H | Axial protons on C2 and C6 of piperidine | [5] |
| 2.05 - 2.3 | m | 3H | Equatorial protons on C2, C6 and proton on C4 of piperidine | [5] |
| 1.6 - 1.9 | m | 4H | Protons on C3 and C5 of piperidine | [5] |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~202 | Aldehyde carbonyl carbon (C=O) |
| ~138 | Quaternary aromatic carbon (C-CH₂) |
| ~129 | Aromatic methine carbons (ortho- and meta- to CH₂) |
| ~127 | Aromatic methine carbon (para- to CH₂) |
| ~63 | Benzylic carbon (-CH₂-Ph) |
| ~53 | Piperidine carbons adjacent to nitrogen (C2, C6) |
| ~49 | Piperidine carbon bearing the formyl group (C4) |
| ~28 | Piperidine carbons (C3, C5) |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzylpiperidine-4-carbaldehyde will be characterized by the stretching vibrations of its key functional groups. PubChem indicates the availability of FTIR spectra for this compound.[5]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2920, ~2850 | C-H stretching (aliphatic) |
| ~2820, ~2720 | C-H stretching (aldehyde) |
| ~1720 | C=O stretching (aldehyde) |
| ~1600, ~1495, ~1450 | C=C stretching (aromatic ring) |
| ~1100 | C-N stretching |
| ~740, ~700 | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 203. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[7] Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a likely fragmentation pathway.
Synthesis and Experimental Protocols
Several synthetic routes to 1-Benzylpiperidine-4-carbaldehyde have been reported, primarily involving the reduction of a carboxylic acid derivative or the oxidation of the corresponding alcohol.
Synthesis via Reduction of an Ester
A common method involves the reduction of ethyl 1-benzylpiperidine-4-carboxylate using a reducing agent like diisobutylaluminum hydride (DIBAL-H).
Experimental Protocol:
-
Dissolve ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add 1.5M diisobutylaluminum hydride in toluene (28 ml, 0.042 mol) to the cooled solution.[5]
-
Stir the reaction mixture at -78 °C for 1 hour.[5]
-
Quench the reaction by the slow addition of 150 ml of methanol.[5]
-
Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.[5]
-
Filter the mixture through diatomaceous earth (e.g., Celite®) and wash the filter cake with methanol.[5]
-
Concentrate the filtrate under reduced pressure to yield 1-benzylpiperidine-4-carbaldehyde (6.91 g, 92% yield).[5]
-
The product can be used directly or further purified by vacuum distillation.[5]
Synthesis via Oxidation of an Alcohol
Another approach is the oxidation of (1-benzylpiperidin-4-yl)methanol. The Swern oxidation is a suitable method for this transformation.
Experimental Protocol:
-
In a round-bottom flask, prepare a solution of oxalyl chloride (16.2 g, 0.12 mol) in dichloromethane (B109758) (150 mL).
-
To this solution, add anhydrous dimethyl sulfoxide (B87167) (20 mL).
-
Cool the reaction mixture to -70 °C in a cryogenic bath and stir for 15 minutes.
-
Add a solution of N-benzyl piperidine alcohol (20 g, 0.097 mol) dropwise to the reaction mixture.
-
Subsequently, add triethylamine (B128534) (24.6 g, 0.24 mol) and continue stirring for an additional 15 minutes at -70 °C.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Dilute the mixture with dichloromethane (100 mL) and quench with cold water.
-
Separate the organic layer and wash it sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to obtain N-Benzylpiperidine-4-carboxaldehyde (19.2 g, 96% yield).[8]
Role in Pharmaceutical Synthesis
1-Benzylpiperidine-4-carbaldehyde is a crucial intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1] The aldehyde functionality allows for a condensation reaction with 5,6-dimethoxy-1-indanone (B192829) to form a key chalcone (B49325) intermediate, which is subsequently reduced to yield Donepezil.
Visualized Workflows
Synthetic Workflow
Caption: Synthetic workflow for 1-Benzylpiperidine-4-carbaldehyde via ester reduction.
Role in Donepezil Synthesis
Caption: Role of 1-Benzylpiperidine-4-carbaldehyde in the synthesis of Donepezil.
References
- 1. innospk.com [innospk.com]
- 2. rsc.org [rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Benzylpiperidine-4-carboxaldehyde 95 22065-85-6 [sigmaaldrich.com]
- 5. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]
